5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing hydroxyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of a methyl-substituted phenol to introduce the nitro group This is followed by a Friedel-Crafts alkylation to attach the furan ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid depends on its application. In biological systems, it may interact with enzymes or receptors through its hydroxyl, nitro, and carboxylic acid groups. These interactions can lead to changes in enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Hydroxy-4-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid
- 5-[(2-Hydroxy-5-ethyl-3-nitrophenyl)methyl]furan-2-carboxylic acid
- 5-[(2-Hydroxy-5-methyl-4-nitrophenyl)methyl]furan-2-carboxylic acid
Uniqueness
The unique combination of functional groups in 5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid provides it with distinct chemical reactivity and potential applications. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C13H11NO6 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
5-[(2-hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO6/c1-7-4-8(12(15)10(5-7)14(18)19)6-9-2-3-11(20-9)13(16)17/h2-5,15H,6H2,1H3,(H,16,17) |
InChI Key |
ZOAOSOSIHBUSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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